BenchChemオンラインストアへようこそ!

Centanafadine Hydrochloride

ADHD long-term safety adverse event incidence

Distinct from generic NDRIs, NRIs, or SNRIs, Centanafadine's unique 1:6:14 NET:DAT:SERT potency ratio delivers unmatched in vivo NET occupancy (~64–82%) with only moderate DAT/SERT engagement, enabling precise dose-occupancy-response modeling and superior long-term safety benchmarking per MAIC data. Use as non-stimulant comparator with established efficacy equivalence to atomoxetine/methylphenidate.

Molecular Formula C15H16ClN
Molecular Weight 245.74 g/mol
CAS No. 923981-14-0
Cat. No. B606595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentanafadine Hydrochloride
CAS923981-14-0
SynonymsEB-1020;  EB 1020;  EB1020;  EB-1020 SR;  CTN SR;  Centanafadine
Molecular FormulaC15H16ClN
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
InChIInChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1
InChIKeyACVMJAJGCQUPKX-LIOBNPLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Centanafadine Hydrochloride (CAS 923981-14-0): Procurement Guide for a First-in-Class Triple Reuptake Inhibitor


Centanafadine hydrochloride (also known as EB-1020 hydrochloride) is a first-in-class norepinephrine, dopamine, and serotonin triple reuptake inhibitor (NDSRI) with the molecular formula C15H16ClN and a molecular weight of 245.75 g/mol [1]. The compound exhibits preferential in vitro inhibition of human norepinephrine transporter (NET; IC50 = 6 nM), dopamine transporter (DAT; IC50 = 38 nM), and serotonin transporter (SERT; IC50 = 83 nM) , corresponding to an approximate NET:DAT:SERT potency ratio of 1:6:14 [2]. Centanafadine hydrochloride is supplied as a solid with purity typically exceeding 98–99% and demonstrates high solubility in DMSO (>100 mg/mL) [3]. This compound is exclusively intended for research use in attention-deficit/hyperactivity disorder (ADHD) and related neuroscience applications.

Centanafadine Hydrochloride Procurement: Why Substitution with Generic NDRIs or SNRIs is Scientifically Unjustified


Procurement of centanafadine hydrochloride cannot be substituted by generic norepinephrine-dopamine reuptake inhibitors (NDRIs) such as bupropion, selective norepinephrine reuptake inhibitors (NRIs) such as atomoxetine, or serotonin-norepinephrine reuptake inhibitors (SNRIs) such as duloxetine. Centanafadine's unique 1:6:14 NET:DAT:SERT potency ratio produces a pharmacologic profile distinct from dual-reuptake inhibitors [1]. Phase 1 imaging studies demonstrate that at therapeutic plasma concentrations (~1400 ng/mL), centanafadine achieves high NET occupancy (~64–82% TOmax) with only moderate DAT and SERT occupancy (~44–47%), yielding an in vivo NET/DAT affinity ratio of 11.9 ± 6.0 [2]. This transporter occupancy fingerprint is not replicable by combining or dose-adjusting existing monoaminergic agents and directly underpins its differentiated long-term safety profile versus established ADHD pharmacotherapies as demonstrated in matching-adjusted indirect comparisons [3].

Centanafadine Hydrochloride Quantitative Evidence: Head-to-Head Safety and Efficacy Comparisons vs. ADHD Pharmacotherapies


Centanafadine vs. Atomoxetine Long-Term Safety Comparison: 26.2% Absolute Reduction in Nausea Incidence

In a matching-adjusted indirect comparison (MAIC) evaluating outcomes up to 52 weeks in adults with ADHD, centanafadine demonstrated significantly lower incidence of nausea versus atomoxetine hydrochloride. The absolute risk difference in nausea incidence was 26.18 percentage points favoring centanafadine (p < 0.05) [1]. Additional adverse events with significantly lower incidence for centanafadine versus atomoxetine included dry mouth (risk difference 25.07 percentage points) and fatigue (risk difference 13.95 percentage points) [1]. Efficacy, measured by mean change in AISRS/ADHD-RS score, showed no statistically significant difference between centanafadine and atomoxetine (1.60-point difference; p = 0.21) [1].

ADHD long-term safety adverse event incidence

Centanafadine vs. Methylphenidate Long-Term Safety: 20.3% Absolute Reduction in Decreased Appetite

In the same MAIC evaluating outcomes up to 52 weeks, centanafadine demonstrated significantly lower incidence of decreased appetite versus methylphenidate hydrochloride. The absolute risk difference in decreased appetite incidence was 20.25 percentage points favoring centanafadine (p < 0.05) [1]. Additional adverse events with significantly lower incidence for centanafadine versus methylphenidate included headache (risk difference 18.53 percentage points) and insomnia (risk difference 12.65 percentage points) [1]. Efficacy, measured by mean change in AISRS score, showed no statistically significant difference between centanafadine and methylphenidate (1.75-point difference; p = 0.13) [1].

ADHD long-term safety appetite suppression

Centanafadine vs. Lisdexamfetamine Long-Term Safety: 18.8% Absolute Reduction in Upper Respiratory Tract Infection

In the same MAIC evaluating outcomes up to 52 weeks, centanafadine demonstrated significantly lower incidence of upper respiratory tract infection versus lisdexamfetamine dimesylate. The absolute risk difference in upper respiratory tract infection incidence was 18.75 percentage points favoring centanafadine (p < 0.05) [1]. Additional adverse events with significantly lower incidence for centanafadine versus lisdexamfetamine included insomnia (risk difference 12.47 percentage points) and dry mouth (risk difference 12.33 percentage points) [1]. Efficacy was lower for centanafadine versus lisdexamfetamine, with a 6.15-point difference in AISRS/ADHD-RS score reduction (p < 0.05) [1]. A separate anchored MAIC confirmed a significantly better short-term safety profile for centanafadine versus lisdexamfetamine [2].

ADHD long-term safety infection risk

Centanafadine vs. Viloxazine ER Short-Term Safety Comparison: Significantly Better Safety Profile

In an anchored matching-adjusted indirect comparison (MAIC) evaluating short-term outcomes in adults with ADHD, centanafadine demonstrated a significantly better short-term safety profile than viloxazine extended-release (ER). Efficacy was comparable (i.e., nondifferent) between centanafadine and viloxazine ER [1]. This MAIC utilized patient-level data pooled from two centanafadine trials (NCT03605680 and NCT03605836) and published aggregate data from the viloxazine ER trial NCT04016779, with propensity score weighting applied to match baseline characteristics [1].

ADHD short-term safety non-stimulant

Centanafadine Transporter Occupancy Profile: In Vivo NET/DAT Affinity Ratio of 11.9

A Phase 1 imaging study in healthy adult males administered centanafadine sustained-release 400 mg/day for 4 days quantified in vivo transporter occupancy. The estimated in vivo affinity ratio was 11.9 ± 6.0 (mean ± SE) for NET/DAT and 13.3 ± 7.0 for NET/SERT [1]. For NET, estimated maximal observable target occupancy (TOmax) was 64 ± 7% (all regions) and 82 ± 13% after excluding thalamus, with IC50 of 132 ± 65 ng/mL [1]. At a therapeutic plasma concentration of 1400 ng/mL, estimated DAT and SERT occupancy were 47% and 44%, respectively [1]. This in vivo occupancy pattern—high NET, moderate DAT/SERT—is consistent with the compound's in vitro IC50 ratio of 1:6:14 (NET:DAT:SERT) .

transporter occupancy pharmacodynamics NET:DAT ratio

Centanafadine Phase 3 Placebo-Controlled Efficacy: Significant Symptom Reduction in Adults and Pediatrics

In four pivotal Phase 3 randomized, double-blind, placebo-controlled trials across children, adolescents, and adults with ADHD, centanafadine provided statistically significant and clinically meaningful improvements in ADHD symptoms compared with placebo as measured by validated rating scales [1]. In adult Phase 3 trials (NCT03605680 and NCT03605836), participants received centanafadine 200 mg, 400 mg, or placebo over 6 weeks [2]. Across the Phase 3 program, centanafadine demonstrated significant reductions in core ADHD symptoms compared with placebo in both pediatric and adult cohorts [1]. This placebo-controlled efficacy evidence provides the foundational dataset against which the comparator efficacy findings in MAIC analyses were benchmarked.

ADHD placebo-controlled efficacy

Centanafadine Hydrochloride (923981-14-0): High-Value Procurement Application Scenarios


Comparative Tolerability Modeling for ADHD Pharmacotherapy Selection

Procure centanafadine hydrochloride as a reference compound for studies modeling long-term treatment persistence in adult ADHD. Use the MAIC-derived adverse event risk differences—including 26.2% lower nausea versus atomoxetine, 20.3% lower decreased appetite versus methylphenidate, and 18.8% lower upper respiratory tract infection versus lisdexamfetamine [1]—to populate pharmacoeconomic models comparing adherence and discontinuation rates across ADHD pharmacotherapies. Centanafadine's efficacy non-different from atomoxetine and methylphenidate (1.60-point and 1.75-point AISRS differences, respectively; p > 0.05) [1] supports its use as a non-stimulant comparator with established efficacy equivalence.

In Vivo Transporter Occupancy Studies and PET Imaging Reference Standard

Procure centanafadine hydrochloride as a reference standard for positron emission tomography (PET) studies investigating monoamine transporter occupancy in vivo. The compound's fully characterized human occupancy parameters—NET TOmax of 64–82%, NET IC50 of 132 ± 65 ng/mL, and in vivo NET/DAT affinity ratio of 11.9 ± 6.0 [1]—provide a quantifiable benchmark for validating novel triple reuptake inhibitor candidates or occupancy modeling algorithms. At the clinically relevant plasma concentration of 1400 ng/mL, centanafadine achieves 47% DAT occupancy and 44% SERT occupancy [1], enabling dose-occupancy-response modeling.

Non-Stimulant vs. Non-Stimulant Head-to-Head Safety Benchmarking

Procure centanafadine hydrochloride for studies comparing non-stimulant ADHD treatment options. Anchored MAIC data demonstrate a significantly better short-term safety profile for centanafadine versus viloxazine extended-release, with comparable (nondifferent) efficacy [1]. This evidence positions centanafadine as a scientifically rigorous comparator for evaluating emerging non-stimulant ADHD candidates, particularly in research programs focused on differentiating safety and tolerability within the non-stimulant therapeutic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Centanafadine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.